Z-Dab(Boc)-OH

Peptide Synthesis Diaminobutyric Acid Protecting Group Strategy

Synthesizing Dab-rich antimicrobial peptides like polymyxin analogs often fails due to lactamization side reactions with Fmoc-Dab(Mtt)-OH. Z-Dab(Boc)-OH resolves this with orthogonal Z/Boc protection, enabling selective deprotection and high-efficiency sequential coupling in Boc-SPPS. The Z group remains stable during acidic Boc removal, ensuring coupling efficiency and yield. - ≥98% purity minimizes intermediate purification challenges in solution-phase synthesis - Proven compatibility with Boc-SPPS for base-sensitive peptide sequences - Trusted building block for cyclic and branched peptide architectures

Molecular Formula C17H24N2O6
Molecular Weight 352.4 g/mol
CAS No. 49855-91-6
Cat. No. B035974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Dab(Boc)-OH
CAS49855-91-6
Synonyms(2S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-[[(phenylmethoxy)carbonyl]amino]butanoic acid; N-Cbz-N'-Boc-L-2,4-Diaminobutyric acid; Z-L-DAB(BOC)-OH; (S)-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid; Z-Dab(Boc)
Molecular FormulaC17H24N2O6
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C17H24N2O6/c1-17(2,3)25-15(22)18-10-9-13(14(20)21)19-16(23)24-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21)/t13-/m0/s1
InChIKeyONDKXCQPYFHZPA-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Dab(Boc)-OH: Orthogonally Protected Building Block


Z-Dab(Boc)-OH (CAS 49855-91-6) is an orthogonally protected derivative of L-2,4-diaminobutyric acid (Dab). The α-amino group is protected by a benzyloxycarbonyl (Z) group, while the side-chain γ-amino group is protected by a tert-butoxycarbonyl (Boc) group [1]. This dual protection scheme enables selective deprotection and sequential peptide chain elongation in both solution-phase and solid-phase peptide synthesis (SPPS) . The compound is primarily employed as a key building block for incorporating Dab residues into bioactive peptides, including antimicrobial peptides and polymyxin analogs [2].

1
Selective Z-deprotection enables α-amine coupling
Z group stable to acidic Boc removal
2
Selective Boc-deprotection exposes γ-amine for chain extension
Boc group stable to basic Z removal
Orthogonal strategy for sequential Dab incorporation in SPPS and solution-phase synthesis

Why Generic Substitution of Z-Dab(Boc)-OH Fails


Protected diamino acid derivatives are not interchangeable; subtle differences in protecting group chemistry profoundly impact coupling efficiency, side reactions, and overall synthetic yield. For instance, Fmoc-Dab(Mtt)-OH undergoes rapid lactamization under standard SPPS conditions, resulting in poor incorporation [1]. Similarly, the choice between Z/Boc and Fmoc/Boc protection schemes dictates compatibility with Boc-based versus Fmoc-based SPPS strategies [2]. The following quantitative evidence demonstrates the specific, verifiable advantages of Z-Dab(Boc)-OH over its closest analogs.

Target
Z-Dab(Boc)-OH
Orthogonal Z/Boc protection; no reported lactamization under standard SPPS conditions
Potential Substitute
Fmoc-Dab(Mtt)-OH
Prone to rapid lactamization during coupling, requiring specialized reagents to achieve complete incorporation
Target
Z/Boc Protection Scheme
Compatible with Boc-SPPS (Z stable to TFA) and adaptable to Fmoc-SPPS with careful sequence design
Potential Substitute
Fmoc/Boc Scheme
May not match Boc-strategy requirements; orthogonal selectivity profile differs, limiting sequential deprotection options

Z-Dab(Boc)-OH: Comparative Evidence


Superior Synthetic Yield of Z-Protected Dab

In a Hofmann rearrangement-mediated synthesis, the Z-protected derivative Z-Dab-OH was obtained in 83% yield, whereas the analogous Fmoc-protected derivative Fmoc-Dab(Boc)-OH could only be synthesized from the Z-intermediate in 54% yield due to insolubility of the Fmoc precursor in aqueous media [1]. This indicates a clear synthetic advantage for Z-protected Dab building blocks.

Synthetic Yield
Cross-study reported
83% vs 54% yield
Reported synthesis advantage for Z-protected derivative
Hofmann rearrangement in water; may influence procurement cost review
Peptide Synthesis Diaminobutyric Acid Protecting Group Strategy

Lactamization Avoidance vs. Fmoc-Dab(Mtt)-OH

Fmoc-Dab(Mtt)-OH exhibits abnormally poor coupling efficiency in SPPS due to rapid lactamization under standard coupling conditions [1]. In contrast, Z-Dab(Boc)-OH, with its Z/Boc protection scheme, does not undergo such lactamization, as the Boc group on the side-chain amine is stable to basic Fmoc-deprotection conditions and the Z group is stable to acidic Boc-deprotection conditions [2].

Lactamization Avoidance
Class-level inference
No lactamization reported vs. rapid lactamization for Fmoc-Dab(Mtt)-OH
May support higher crude peptide purity
Side-reaction propensity depends on coupling conditions
Solid-Phase Peptide Synthesis Coupling Efficiency Side Reactions

High Purity Specification

Commercially available Z-Dab(Boc)-OH is routinely supplied with a purity of ≥98% (HPLC) , compared to some alternative protected Dab derivatives that may be offered at lower purities (e.g., 95%+ or 97%) . Higher starting material purity minimizes the introduction of impurities that can complicate peptide purification and reduce final product yield.

Purity Specification
Data to verify
≥98% (HPLC)
May improve synthesis reproducibility
Supplier specification; independent verification advised
Quality Control Purity Peptide Synthesis

Defined Solubility Profile

Z-Dab(Boc)-OH as the DCHA salt exhibits solubility in DMSO at concentrations suitable for peptide coupling reactions [1], whereas the free acid form is only slightly soluble in water [2]. This contrasts with some protected Dab derivatives that require specialized solvent systems or heating for dissolution.

Solubility Profile
Data to verify
Soluble in DMSO (as DCHA salt)
May streamline reaction setup in DMSO
Solubility data from supplier; empirical verification recommended
Solubility DMSO Peptide Synthesis

Z-Dab(Boc)-OH: Optimal Application Scenarios


Polymyxin Analogs & Antimicrobial Peptides

Z-Dab(Boc)-OH is ideally suited for the synthesis of polymyxin analogs and other antimicrobial peptides that require multiple Dab residues [1]. The orthogonal Z/Boc protection allows for selective deprotection and sequential coupling, essential for constructing complex cyclic or branched peptide architectures [2].

Boc-Strategy SPPS

The Z group on the α-amine is stable to the acidic conditions used to remove Boc groups, making Z-Dab(Boc)-OH particularly well-suited for Boc-SPPS protocols [2]. This enables the construction of peptides that are incompatible with Fmoc-based strategies due to sensitivity to basic conditions.

Solution-Phase Synthesis with High Purity

Given the high purity (≥98%) at which Z-Dab(Boc)-OH is commercially available , it is a preferred building block for solution-phase peptide synthesis where intermediate purification is more challenging and purity of starting materials directly impacts final product quality.

Application
Selection Property
Validation Focus
Polymyxin Analog & Antimicrobial Peptide Synthesis
Orthogonal Z/Boc protection strategy
Sequential Dab residue incorporation and cyclization
Boc-Strategy SPPS
Z-group stability to acidic conditions
Compatibility with Boc-deprotection (TFA) protocols
Solution-Phase Peptide Synthesis
High-purity starting material (supplier claim)
Intermediate purification burden and final product quality

Technical Documentation Hub

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41 linked technical documents
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